Genkwadaphnin

描述

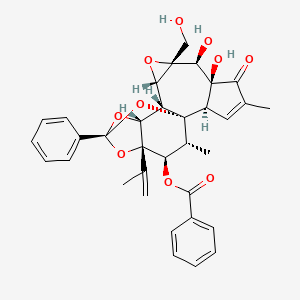

Structure

2D Structure

3D Structure

属性

CAS 编号 |

55073-32-0 |

|---|---|

分子式 |

C34H34O10 |

分子量 |

602.6 g/mol |

IUPAC 名称 |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1 |

InChI 键 |

QKMXESBAFIKRAD-MGAVNPOISA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

手性 SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

规范 SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

同义词 |

genkwadaphnin |

产品来源 |

United States |

Isolation, Identification, and Characterization Methodologies of Genkwadaphnin

Extraction and Fractionation Techniques from Plant Materials

The journey to obtaining pure Genkwadaphnin begins with its extraction from plant sources, primarily the flower buds of Daphne genkwa. nih.gov The initial step typically involves the extraction of the dried and chopped plant material with a solvent such as methanol (B129727) or ethanol (B145695). semanticscholar.orgacademicjournals.org One common method involves maceration with 95% ethanol for an extended period, followed by concentration under reduced pressure to yield a crude extract. academicjournals.org

This crude extract is then subjected to a process called liquid-liquid extraction or partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For instance, a crude ethanol extract can be dissolved in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) or dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. nih.govacademicjournals.org This process yields several fractions, each enriched with compounds of similar polarity. In the case of this compound, it is often found concentrated in the chloroform or dichloromethane fraction. nih.govsemanticscholar.org

Chromatographic Purification Strategies for this compound

Following initial fractionation, the enriched fraction containing this compound undergoes further purification using various chromatographic techniques. Chromatography is a powerful method for separating the components of a mixture.

Column chromatography is a fundamental technique used in this process. The fraction is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. nih.govsemanticscholar.org Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound purification, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased. For example, a silica gel column might be eluted with a gradient of chloroform and methanol. semanticscholar.org

More advanced chromatographic methods are also utilized for higher purity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) using a C18 column, is a common subsequent step. semanticscholar.org In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of methanol and water, is used. semanticscholar.org Ultra-performance liquid chromatography (UPLC) offers even higher resolution and sensitivity, and has been employed in the analysis of extracts containing this compound. mdpi.comresearchgate.net Other techniques like high-speed countercurrent chromatography (HSCCC) have also been explored for the separation of compounds from Daphne species. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation Studies

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environments. numberanalytics.com The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the connectivity of protons.

¹³C-NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. numberanalytics.com Each unique carbon atom in the structure gives a distinct signal, indicating the number of different carbon environments.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is another critical analytical technique that provides information about the molecular weight and elemental composition of a compound. mdpi.com In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to ionize compounds like this compound. jfda-online.com

Two-Dimensional NMR Techniques for Elucidating Connectivity

While 1D-NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for piecing together the complex structure of molecules like this compound. wikipedia.org These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org This helps to establish the sequence of proton connections within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached. wikipedia.org It is invaluable for assigning proton signals to their corresponding carbon atoms in the ¹³C-NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. wikipedia.org This provides information about the stereochemistry and three-dimensional structure of the molecule.

The collective data from these 1D and 2D NMR experiments, in conjunction with mass spectrometry data, allows for the unambiguous determination of the intricate structure of this compound. researchgate.net

Bioassay-Guided Fractionation Approaches in this compound Discovery

The discovery of this compound and its potent biological activities is a prime example of the utility of bioassay-guided fractionation. numberanalytics.com This strategy involves systematically testing the biological activity of the fractions obtained at each stage of the separation process. nih.govmdpi.com

The process begins by testing the crude extract for a specific biological activity. numberanalytics.com The extract is then fractionated, and each fraction is tested again. The most active fraction is then selected for further separation. nih.gov This iterative process of separation and bioassay is continued until a pure, active compound is isolated. numberanalytics.com In the case of this compound, its potent antileukemic and other biological activities guided its isolation from Daphne genkwa extracts. nih.govsemanticscholar.org For example, researchers would test the different solvent partitions (petroleum ether, dichloromethane, etc.) and identify the one with the highest activity, which in this case was often the dichloromethane fraction. nih.gov This active fraction would then be subjected to further chromatographic separation, with each resulting sub-fraction being tested until pure this compound was isolated as the principle active component. nih.gov

Biosynthesis and Chemical Synthesis Research of Genkwadaphnin

Proposed Biosynthetic Pathways of Daphnane (B1241135) Diterpenes

The biosynthesis of daphnane diterpenes, including Genkwadaphnin, is believed to originate from the common C20 precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). nih.govjmb.or.kr While the precise enzymatic steps leading to the daphnane core have not been fully elucidated, a generally accepted biosynthetic hypothesis involves a series of complex cyclizations and rearrangements. researchgate.netnih.gov

The proposed pathway begins with the enzyme-catalyzed conversion of GGPP to casbene, the parent carbocycle for many related diterpenes. nih.gov This initial cyclization is followed by further ring-closing reactions to form the lathyrane skeleton. The key step in forming the daphnane structure is the proposed rearrangement of a tigliane-type intermediate. It is hypothesized that the tigliane (B1223011) skeleton is formed from the lathyrane precursor, and then the cyclopropane (B1198618) ring characteristic of the tigliane structure opens to form an isopropyl group, yielding the signature 5/7/6-membered tricyclic core of the daphnane diterpenoids. researchgate.netnih.gov

Following the formation of the basic daphnane skeleton, a series of post-modification reactions, such as oxidations, hydroxylations, and esterifications, are required to produce the vast diversity of naturally occurring daphnane compounds like this compound. researchgate.netnih.gov

| Table 1: Key Intermediates in the Proposed Biosynthesis of the Daphnane Skeleton | | :--- | :--- | | Precursor/Intermediate | Description | | Geranylgeranyl Diphosphate (GGPP) | The universal C20 precursor for all diterpenoids, synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jmb.or.kr | | Casbene | A macrocyclic diterpene, considered the initial cyclized product from GGPP on the pathway to tigliane and daphnane skeletons. nih.gov | | Lathyrane Intermediate | A class of diterpenoids proposed to be formed from the ring-closing reactions of casbene. | | Tigliane Intermediate | A key intermediate possessing a 5/7/6/3-tetracyclic ring system, believed to be the direct precursor to the daphnane skeleton. researchgate.netnih.gov | | Daphnane Skeleton | The characteristic 5/7/6-tricyclic core structure that results from the cleavage of the cyclopropane ring in the tigliane intermediate. researchgate.netnih.gov |

Enzymatic Investigations Related to this compound Biosynthesis

Direct enzymatic studies on the biosynthesis of this compound are limited. However, research on the biosynthesis of other diterpenes provides a framework for understanding the types of enzymes likely involved. The biosynthesis of plant diterpenoids involves a variety of enzymes, primarily diterpene synthases and cytochrome P450 monooxygenases (CYPs). jmb.or.kr

Diterpene synthases catalyze the initial cyclization of GGPP, while CYPs are typically responsible for the subsequent oxidation and hydroxylation reactions that decorate the diterpene scaffold. jmb.or.krmdpi.com These hydroxylations provide sites for further modification, such as esterification. In the case of this compound, which is an ester, an acyltransferase enzyme would be required to catalyze the transfer of the benzoyl group to the daphnane core. biorxiv.org Studies on related diterpenoids have identified BAHD acyltransferases as being responsible for such acylation steps. biorxiv.org

The most common enzymatic reactions involved in the metabolism and modification of diterpenes are hydroxylations, reductions, and conjugations. mdpi.com For instance, the metabolism of Yuanhuapine, a related daphnane diterpenoid, primarily involves hydroxylation reactions catalyzed by Phase I enzymes. mdpi.com It is highly probable that a specific suite of CYPs and acyltransferases is responsible for the final steps in this compound biosynthesis in Daphne species.

| Table 2: Putative Enzyme Classes in this compound Biosynthesis | | :--- | :--- | :--- | | Enzyme Class | Proposed Function | Reference | | Diterpene Synthase (e.g., Casbene Synthase) | Catalyzes the initial cyclization of GGPP to form the macrocyclic precursor, casbene. | researchgate.netnih.gov | | Cytochrome P450 Monooxygenases (CYPs) | Responsible for the extensive oxidation and hydroxylation of the daphnane skeleton, creating the specific oxygenation pattern of this compound. | jmb.or.krmdpi.com | | Acyltransferase (e.g., BAHD family) | Catalyzes the final esterification step, transferring a benzoyl group to the C-12 hydroxyl of the daphnetoxin (B1198267) core to form this compound. | biorxiv.org |

Total Synthesis Strategies for this compound

The total synthesis of daphnane diterpenoids represents a significant challenge for synthetic chemists due to their complex, highly oxygenated, and stereochemically dense polycyclic structures. mdpi.comsioc-journal.cn To date, a total synthesis of this compound has not been reported. nih.gov The primary challenge lies in the construction of the 5β-hydroxy-6α,7α-epoxy structure, which is a common feature among many potent daphnane diterpenoids isolated from the Thymelaeaceae family. nih.govresearchgate.net

Despite the absence of a complete synthesis of this compound, significant progress has been made in synthesizing the core daphnane skeleton and related analogues. sioc-journal.cn Synthetic strategies often focus on assembling the tricyclic system through various approaches, which can be broadly categorized by the order in which the rings are constructed (e.g., forming AB rings then C, or BC rings then A). sioc-journal.cn

Notable achievements in the field include the first total synthesis of resiniferatoxin, a daphnane with a different substitution pattern, and the synthesis of 6,7-epi-yuanhuapin. nih.govresearchgate.net These syntheses have established key strategies, such as intramolecular cyclizations, to build the challenging seven-membered B-ring. However, the specific stereochemical and functional group arrangement of this compound remains an unmet synthetic goal, making isolation from natural sources the only current method of obtaining this compound. mdpi.com

Semi-Synthetic Modifications and Derivatives Research

Research into the semi-synthetic modification of this compound and related daphnane diterpenes is driven by the desire to understand structure-activity relationships (SAR) and to create analogues with potentially improved properties. nih.gov These studies involve chemically altering the natural product to probe the importance of different functional groups.

Key findings from this area of research include:

The C-12 Acyl Group: The presence of a benzoyl group at the C-12 position is important for activity. For example, 12-Hydroxydaphnetoxin, which lacks this acyl group, is inactive, whereas its benzoylated derivative, this compound, possesses potent biological activity.

Orthoester Group: The orthoester moiety at positions C-9, C-13, and C-14 is considered essential for the cytotoxic activity of many daphnane diterpenoids. mdpi.com

Side-Chain Unsaturation: The nature of the side chain on the orthoester can influence potency. For related compounds, variations in the saturation and configuration of this chain lead to differences in biological effect.

Molecular and Cellular Mechanisms of Action Research of Genkwadaphnin

Investigation of Direct Molecular Targets

Research into the direct molecular interactions of Genkwadaphnin has revealed its ability to bind to and modulate the activity of several key proteins involved in cellular signaling, transport, and metabolism.

This compound has been identified as an activator of Protein Kinase D1 (PKD1), a serine/threonine kinase belonging to the Protein Kinase C (PKC) family. nih.gov In studies using NK-92 cells, treatment with this compound led to a dose- and time-dependent increase in the phosphorylation of PKD1. nih.gov This activation of PKD1 is a critical early event in the signaling cascade initiated by this compound in these cells. The physical interaction between PKD1 and its substrates is a crucial step in its function, often leading to phosphorylation that regulates the substrate's activity or localization. nih.govmdpi.com The effects of this compound on downstream signaling were blocked by the PKD inhibitor CID 755673, confirming that PKD1 is a key mediator of its activity. nih.gov

This compound has been characterized as a direct inhibitor of Karyopherin β1 (KPNB1), a nuclear import protein. nih.gov KPNB1 is responsible for transporting cargo proteins from the cytoplasm into the nucleus, a process essential for the function of many transcription factors and other nuclear proteins. uct.ac.zaoncotarget.com In gastric cancer models, this compound was shown to reduce the interaction between KPNB1 and the orphan nuclear receptor Nur77. nih.gov This inhibitory action disrupts the normal nuclear import process for Nur77, leading to significant downstream cellular consequences. The identification of this compound as a KPNB1 inhibitor places it in a class of molecules that target the nuclear transport machinery. nih.govacs.org

This compound has been found to modulate the expression and activity of 3β-hydroxysteroid-Δ24 reductase (DHCR24). epa.govnih.gov DHCR24 is a critical enzyme in the final step of the Kandutsch-Russell pathway of cholesterol biosynthesis, converting desmosterol (B1670304) to cholesterol. mdpi.com In studies on hepatocellular carcinoma (HCC), this compound treatment suppressed both the expression and the enzymatic activity of DHCR24. nih.govnih.gov This modulation disrupts cholesterol homeostasis within the cell. The inhibition of DHCR24 by this compound was shown to reverse the high levels of cholesterol typically associated with elevated DHCR24 expression in cancer cells. nih.gov

This compound's interaction with the Protein Kinase C (PKC) family is complex, with evidence pointing towards activation of specific pathways. nih.govresearchgate.net Since PKD1 is a member of the PKC superfamily, the activation of PKD1 by this compound implies an upstream effect involving PKC signaling. nih.gov Research has shown that the effects of this compound can be blocked by the general PKC inhibitor Rottlerin, suggesting that a PKC-dependent event is necessary for its downstream activity. nih.gov PKC enzymes are crucial signaling hubs that respond to signals like diacylglycerol and calcium ions, and their activation leads to a cascade of phosphorylation events that control diverse cellular functions. nih.govwikipedia.org While some daphnane (B1241135) diterpenes, such as Yuanhuacin, have been identified as PKC antagonists, the data for this compound points towards an activating role in specific contexts, such as the PKD1 pathway in NK-92 cells. nih.govmdpi.com

The direct interaction of this compound with Topoisomerase I is not well-established in the scientific literature. While some related daphnane diterpenes, like Yuanhuacin, have been reported as modest inhibitors of Topoisomerase I, similar direct evidence for this compound is lacking. mdpi.com Patent literature lists this compound among numerous compounds with potential anticancer activity, including known Topoisomerase I inhibitors, but does not provide direct evidence of its mechanism as a Topoisomerase I poison. google.comgoogle.com Therefore, while other compounds in its structural class may interact with this enzyme, it is not considered a primary, well-documented molecular target of this compound itself.

Table 1: Summary of this compound's Direct Molecular Targets

| Target Protein | Interaction Type | Cellular Context | Key Finding | Citations |

| Protein Kinase D1 (PKD1) | Activation (Phosphorylation) | NK-92 Cells | Induces phosphorylation of PKD1, initiating downstream signaling. | nih.gov |

| Karyopherin β1 (KPNB1) | Inhibition | Gastric Cancer Cells | Reduces the interaction between KPNB1 and its cargo protein Nur77. | nih.gov |

| 3β-Hydroxysteroid-Δ24 Reductase (DHCR24) | Downregulation (Expression & Activity) | Hepatocellular Carcinoma Cells | Suppresses DHCR24, leading to reduced cholesterol synthesis. | nih.govnih.gov |

| Protein Kinase C (PKC) | Activation (Upstream of PKD1) | NK-92 Cells | Its activity is blocked by a general PKC inhibitor, suggesting PKC pathway involvement. | nih.gov |

Elucidation of Intracellular Signaling Pathway Modulation

The direct interactions of this compound with its molecular targets trigger the modulation of several critical intracellular signaling pathways. These pathways regulate fundamental cellular processes, and their alteration by this compound is central to its observed biological effects.

The activation of PKD1 by this compound in NK-92 cells directly initiates the NF-κB signaling pathway . nih.gov this compound treatment was shown to induce the phosphorylation of IKK, leading to the degradation of its inhibitor, IκB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it activates the transcription of target genes, including interferon-gamma (IFN-γ). nih.gov The secreted IFN-γ then further activates STAT1 phosphorylation in an autocrine loop, sustaining the signaling response. nih.gov

The inhibition of KPNB1 by this compound modulates the Nur77-mediated apoptotic pathway . nih.gov By blocking the KPNB1-mediated nuclear import of Nur77, this compound causes an accumulation of Nur77 in the cytoplasm. nih.gov This cytoplasmic Nur77 then translocates to the mitochondria, where it triggers the intrinsic apoptotic pathway, a key mechanism in its anti-cancer effects. nih.gov

The downregulation of DHCR24 by this compound disrupts the cholesterol biosynthesis pathway and consequently affects the integrity of lipid rafts . nih.govnih.gov By inhibiting DHCR24, this compound reduces cellular cholesterol levels. nih.gov Since cholesterol is an essential component of lipid rafts—specialized membrane microdomains that serve as organizing centers for signaling molecules—this disruption impairs signaling platforms necessary for cell migration and invasion in hepatocellular carcinoma. nih.gov

Table 2: Signaling Pathways Modulated by this compound

| Modulated Pathway | Upstream Target | Mechanism of Modulation | Cellular Outcome | Citations |

| NF-κB / STAT1 Pathway | PKD1 | Activation of PKD1 leads to IKK phosphorylation, IκB degradation, and nuclear translocation of NF-κB. | Increased transcription and secretion of IFN-γ. | nih.gov |

| Nur77-Mediated Apoptosis | KPNB1 | Inhibition of KPNB1 prevents Nur77 nuclear import, causing cytoplasmic accumulation. | Cytoplasmic Nur77 triggers mitochondrial apoptosis. | nih.gov |

| Cholesterol Biosynthesis & Lipid Raft Formation | DHCR24 | Suppression of DHCR24 expression and activity reduces cellular cholesterol production. | Disruption of lipid raft integrity, inhibiting cell migration and invasion. | nih.govnih.gov |

NF-κB/STAT1 Dependent Pathway Regulation

This compound has been shown to be a potent modulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathways, particularly in the context of immune cell activation. nih.govremedypublications.com Studies in NK-92 natural killer cells demonstrate that this compound induces the production of Interferon-gamma (IFN-γ). nih.govresearchgate.net This process is initiated through the activation of protein kinase D1 (PKD1) and ERK, which subsequently leads to the activation of NF-κB. nih.gov The activation of NF-κB involves the nuclear translocation of its p65 subunit, which then drives the transcription of the IFN-γ gene. nih.gov

The secreted IFN-γ creates a positive feedback loop by activating the STAT1 pathway, which further sustains IFN-γ production. nih.govremedypublications.com Inhibition of NF-κB or STAT1 has been shown to abrogate the this compound-induced secretion of IFN-γ, confirming the dependency on this pathway. nih.gov These findings highlight this compound as an immune modulator that leverages the PKD1/NF-κB/STAT1 axis. nih.govspandidos-publications.com

Table 1: Key Proteins in the NF-κB/STAT1 Pathway Modulated by this compound

| Protein/Factor | Role in Pathway | Effect of this compound | Reference |

| PKD1 | Upstream kinase | Activation | nih.gov |

| ERK | Upstream kinase (MAPK family) | Activation | nih.gov |

| NF-κB (p50/p65) | Transcription factor | Activation and nuclear translocation of p65 | nih.gov |

| IFN-γ | Cytokine | Upregulated production and secretion | nih.govremedypublications.com |

| STAT1 | Transcription factor | Phosphorylation and activation (via IFN-γ) | nih.govremedypublications.com |

Mitogen-Activated Protein Kinase (MAPK) Cascade Interventions (ERK, MEK, JNK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) cascades are fundamental signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. thermofisher.comfrontiersin.org The main MAPK subfamilies in mammals are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. thermofisher.comnih.gov

This compound's activity is intertwined with this network. As mentioned previously, the activation of ERK is an integral step in the this compound-induced NF-κB/STAT1 signaling cascade in NK-92 cells. nih.govthegoodscentscompany.com Furthermore, research suggests that this compound can induce reactive oxygen species (ROS), which are known activators of the broader MAPK pathway, including ERK, JNK, and p38 MAPKs. researchgate.net The p38 MAPK pathway, in particular, is activated by inflammatory cytokines and environmental stresses. nih.govuniprot.org While the precise and complete interactions of this compound with the entire MAPK cascade are still under investigation, its influence on ERK is clearly established, and its potential to modulate JNK and p38 pathways presents a significant area for future research. researchgate.netcapes.gov.br

Table 2: this compound and the MAPK Cascade

| MAPK Family | General Function | Observed or Potential Interaction with this compound | Reference |

| ERK | Cell proliferation, differentiation, survival | Activated by this compound in NK-92 cells as part of the IFN-γ induction pathway. | nih.gov |

| JNK | Stress response, apoptosis, inflammation | Potentially activated via this compound-induced ROS. | researchgate.net |

| p38 MAPK | Stress response, inflammation, apoptosis | Potentially activated via this compound-induced ROS. | researchgate.netuniprot.org |

PI3K/AKT/mTOR Signaling Pathway Investigations

The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular metabolism, growth, proliferation, and survival. mdpi.commdpi.com Dysregulation of this pathway is a common feature in various cancers, making it a key therapeutic target. mdpi.comnih.gov

Research into daphnane diterpenoids, the class of compounds to which this compound belongs, has demonstrated an inhibitory effect on the PI3K/AKT/mTOR signaling pathway. researchgate.netbohrium.com Studies have indicated that compounds structurally related to this compound can induce apoptosis in cancer cells, and this effect is potentially mediated through the inhibition of the PI3K/Akt/mTOR pathway. researchgate.net By suppressing this pro-survival pathway, this compound may contribute to halting uncontrolled cell growth and promoting programmed cell death.

Table 3: PI3K/AKT/mTOR Pathway and this compound

| Pathway Component | General Function | Reported Effect of this compound/Related Compounds | Reference |

| PI3K | Activates downstream signaling | Inhibition by daphnane diterpenoids. | researchgate.net |

| AKT (PKB) | Promotes survival, inhibits apoptosis | Inhibition by daphnane diterpenoids. | researchgate.netresearchgate.net |

| mTOR | Regulates cell growth and protein synthesis | Inhibition by daphnane diterpenoids. | researchgate.netresearchgate.net |

Nur77-Mediated Signaling Pathway Analysis

A significant mechanism of action for this compound has been identified through its regulation of the orphan nuclear receptor Nur77 (also known as NR4A1). researcher.lifex-mol.com Recent studies have characterized this compound as an inhibitor of Karyopherin β1 (KPNB1), a protein responsible for nuclear import. nih.gov

In gastric cancer models, KPNB1 is highly expressed. nih.gov this compound inhibits KPNB1, which in turn reduces the interaction between KPNB1 and Nur77. nih.gov This disruption prevents the nuclear import of Nur77, causing it to accumulate in the cytoplasm. nih.gov Subsequently, the cytoplasmic Nur77 translocates to the mitochondria, where it triggers the intrinsic pathway of apoptosis. researchgate.netnih.gov This effect was confirmed as the loss of Nur77 was shown to rescue cancer cells from the inhibitory effects of this compound, both in vitro and in vivo. nih.gov This highlights a novel pathway where this compound acts on nuclear transport machinery to initiate a pro-apoptotic signal. nih.govx-mol.netglobalauthorid.com

Table 4: Mechanism of this compound via the Nur77-Mediated Pathway

| Molecule | Function | Effect of this compound | Consequence | Reference |

| KPNB1 | Nuclear import protein | Inhibition | Reduced nuclear import of cargo proteins like Nur77. | nih.gov |

| Nur77 | Orphan nuclear receptor | Blocked nuclear import, leading to cytoplasmic accumulation. | Translocation from nucleus to mitochondria. | nih.gov |

| Mitochondria | Organelle central to apoptosis | Targeted by translocated Nur77. | Induction of mitochondrial apoptosis. | researchgate.netnih.gov |

AMP-activated Protein Kinase (AMPK) Signaling Research

The 5' AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. wikipedia.org It is activated under conditions of low ATP, such as metabolic stress, and works to restore energy homeostasis by stimulating catabolic processes (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein synthesis). wikipedia.orgnih.gov

The direct role of this compound in modulating AMPK signaling is an area of ongoing investigation. While AMPK is a critical regulator in many cellular processes that are also influenced by this compound, such as apoptosis and inflammation, direct evidence linking the two is not yet extensively documented in the available literature. nih.govmdpi.com Some research on related compounds has suggested a potential for AMPK activation in specific cell types, but further studies are required to definitively establish a direct and consistent interaction between this compound and the AMPK signaling pathway. cgl.org.cn

Regulation of Key Cellular Processes in Preclinical Models

This compound's modulation of the signaling pathways described above translates into the regulation of fundamental cellular processes, most notably apoptosis.

Studies on Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key strategy in anticancer research. frontiersin.orgaging-us.com this compound has been shown to induce apoptosis through multiple, converging mechanisms in preclinical models.

A primary and well-defined mechanism is the Nur77-mediated induction of mitochondrial apoptosis. nih.gov As detailed in section 4.2.4, this compound's inhibition of KPNB1 leads to the translocation of Nur77 to the mitochondria, which is a critical step in initiating the intrinsic apoptotic cascade, often involving the release of cytochrome c. researchgate.netnih.govaging-us.com

Furthermore, the inhibition of the pro-survival PI3K/AKT/mTOR pathway likely contributes to this compound's pro-apoptotic effects. researchgate.net By shutting down this pathway, this compound removes a critical survival signal, thereby lowering the threshold for cells to undergo apoptosis. mdpi.com The MAPK pathways, including JNK and p38, are also known to play roles in regulating apoptosis in response to cellular stress, suggesting another potential layer of control. frontiersin.orgnih.govtabaslab.com The induction of ROS by this compound can also serve as a trigger for apoptosis. researchgate.netnih.gov

Table 5: Summary of Apoptosis Induction Mechanisms by this compound

| Apoptotic Mechanism | Key Molecular Events | Related Signaling Pathway | Reference |

| Mitochondrial (Intrinsic) Pathway | Nur77 translocation from nucleus to mitochondria, triggering downstream events. | Nur77-Mediated Signaling | researchgate.netnih.gov |

| Inhibition of Survival Signals | Downregulation of pro-survival signals. | PI3K/AKT/mTOR Inhibition | researchgate.netresearchgate.net |

| Stress-Activated Apoptosis | Activation of stress kinases, potential ROS production. | MAPK Cascade | nih.govresearchgate.net |

Cell Cycle Arrest Research

This compound has been identified as a potent inducer of cell cycle arrest in various cancer cell lines, primarily by modulating the expression of key regulatory proteins. In human colon cancer SW620 cells, this compound treatment leads to an inhibition of cell-cycle progression. nih.gov This effect is characterized by the upregulation of the tumor suppressor p21 and the downregulation of the proto-oncogene c-Myc. nih.govmdpi.com The mechanism is dependent on the induction of PR domain zinc finger protein 1 (PRDM1), a transcriptional repressor. nih.govmdpi.com

Research on related daphnane diterpenoids, such as yuanhuadine (B1683526), shows similar activities, inducing cell cycle arrest at both the G0/G1 and G2/M phases in A549 non-small-cell lung cancer cells. acs.org This arrest is associated with the upregulation of p21 and the downregulation of cyclin-dependent kinases (CDK2, CDK4) and cyclins. acs.org While some anti-neoplastic agents arrest the cell cycle in the G1 phase, others, like paclitaxel, do so at the G2/M transition. pasteur.ac.ir this compound's ability to influence checkpoint proteins like p21 positions it as a significant modulator of cell cycle progression. nih.govpasteur.ac.ir The p53-p21 pathway is a crucial mediator of G2/M arrest in response to DNA damage, where p21 can inhibit the cdc2 kinase. nih.gov Studies on other flavonoids have also shown the capacity to arrest the cell cycle in the G2/M phase by decreasing the expression of proteins like Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Protein Affected | Effect of this compound | Associated Phase of Arrest | Reference |

|---|---|---|---|---|

| SW620 Colon Cancer | p21 | Upregulation | G1/S | nih.govmdpi.com |

| SW620 Colon Cancer | c-Myc | Downregulation | G1/S | nih.govmdpi.com |

| SW620 Colon Cancer | PRDM1 | Induction | G1/S | nih.gov |

| A549 Lung Cancer* | p21 | Upregulation | G0/G1 and G2/M | acs.org |

| A549 Lung Cancer* | Cyclins, CDK2, CDK4 | Downregulation | G0/G1 and G2/M | acs.org |

| A549 Lung Cancer* | c-Myc | Downregulation | G0/G1 and G2/M | acs.org |

Note: Data for A549 cells is based on the closely related compound yuanhuadine.

Cell Proliferation Inhibition Analysis

This compound demonstrates significant antiproliferative activity across a range of cancer cell lines. researchgate.net It has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells both in vitro and in vivo. nih.gov In human colon cancer SW620 cells, this compound (referred to as GD-1 in the study) effectively inhibits growth. nih.gov Its antileukemic properties have also been documented, where it opposes protein and DNA synthesis in P-388 lymphocytic leukemia cells. mdpi.com

A related daphnane diterpene, yuanhuacin, has shown potent and sometimes selective growth inhibition against various cancer cell lines. mdpi.com For instance, it exhibited high potency against A549 human lung cancer cells with an IC50 value of 19 nM, while showing no cytotoxic effect against normal MRC5 human lung epithelial cells. mdpi.com The antiproliferative efficacy can vary significantly between cell lines, as seen with T24T bladder cancer cells (IC50 = 1.8 μM) and HCT116 colon cancer cells (IC50 = 14.3 μM). mdpi.com

Table 2: Antiproliferative Activity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | SW620 | Colon Cancer | - | nih.gov |

| This compound | P-388 | Leukemia | - | mdpi.com |

| Yuanhuacin | A549 | Lung Cancer | 19 nM | mdpi.com |

| Yuanhuacin | T24T | Bladder Cancer | 1.8 μM | mdpi.com |

| Yuanhuacin | HCT116 | Colon Cancer | 14.3 μM | mdpi.com |

| Yuanhuacin | HCC1806 | Breast Cancer (TNBC) | 1.6 nM | mdpi.com |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell Invasion and Migration Attenuation Studies

A critical aspect of cancer malignancy is the ability of tumor cells to invade surrounding tissues and metastasize. nih.gov Research has demonstrated that this compound can effectively inhibit these processes. In hepatocellular carcinoma (HCC) models, this compound suppressed both cell invasion and migration, and it inhibited metastasis in vivo. nih.govresearchgate.net

The mechanism for this attenuation is strongly linked to its effects on cholesterol metabolism and lipid raft formation. nih.govresearchgate.net By disrupting the formation of lipid rafts, which are specialized membrane microdomains essential for cell signaling and adhesion, this compound impairs the invasive capabilities of cancer cells. nih.gov Lipid rafts are crucial for the formation of invadopodia, which are cellular structures that cancer cells use to degrade the extracellular matrix and invade tissues. nih.gov Studies on related compounds from the Daphne genus also report inhibitory effects on tumor growth and metastasis. researchgate.netresearchgate.net For example, the daphnane diterpene Yuanhuacine (B1233473) has been shown to suppress the invasion and migration of lung cancer cells. plos.org

Impact on Cholesterol Biosynthesis and Lipid Rafts Formation

This compound has a profound impact on cholesterol metabolism, which is a key pathway in its anti-cancer mechanism, particularly in hepatocellular carcinoma (HCC). nih.govepa.govproquest.comx-mol.net The liver is the central organ for cholesterol homeostasis, and dysregulation of this process is linked to liver pathologies, including cancer. nih.govnih.gov

The primary molecular target of this compound in this pathway is 3β-hydroxysteroid-Δ24 reductase (DHCR24), a critical enzyme in the final steps of cholesterol biosynthesis. nih.govresearchgate.net High expression of DHCR24 is correlated with poor clinical outcomes in HCC patients. nih.govresearchgate.net this compound inhibits both the expression and the activity of DHCR24. nih.govresearchgate.net This inhibition leads to a reduction in cholesterol biosynthesis and disrupts the formation of lipid rafts, which are cholesterol-rich membrane microdomains. nih.govnih.govresearchgate.net Since lipid rafts are integral for signaling pathways that control cell growth, migration, and invasion, their disruption by this compound is a key factor in its ability to suppress HCC growth and metastasis. nih.govnih.govresearchgate.netspandidos-publications.com

Melanogenesis Regulatory Mechanisms

This compound and related compounds have been studied for their effects on melanogenesis, the process of melanin (B1238610) production. A related daphnane diterpene, identified as gnidilatidin, was found to inhibit melanogenesis in murine B16 melanoma cells. mdpi.com This suggests that compounds from the Daphne genus have the potential to act as regulators of skin pigmentation. mdpi.comresearchgate.net Further research has highlighted that this compound plays a significant role in melanogenesis, indicating its potential application in this area. researchgate.net

Chondrogenic Differentiation Promotion Research

This compound has been shown to promote the differentiation of chondrocytes, the cells responsible for cartilage formation. researchgate.netnih.gov This activity was demonstrated using ATDC5 chondroprogenitor cells, a well-established model for studying cartilage development. nih.govbiomolther.orgbiomolther.org

In these studies, treatment with this compound led to several key outcomes indicative of enhanced chondrogenesis nih.gov:

Increased Cartilaginous Nodules: A greater number and larger size of cartilage nodules were formed. nih.gov

Enhanced Proteoglycan Synthesis: Cells stained more intensely with Alcian blue, indicating higher production of matrix proteoglycans. nih.gov

Induced Enzyme Activity: A marked induction of alkaline phosphatase activity was observed. nih.gov

Upregulation of Marker Genes: The expression of critical chondrogenic marker genes was increased, including type II collagen, aggrecan, type X collagen, and osteocalcin. nih.gov

Furthermore, this compound induced the expression of key signaling molecules involved in chondrogenesis, such as Smad4, Sox9, and β-catenin, and activated the ERK and JNK signaling pathways. nih.gov In vivo studies in mice confirmed these findings, showing a significant expansion of the growth plate and hypertrophic zone in response to this compound treatment. nih.gov These results suggest that this compound has chondromodulating activity and could be explored for skeletal diseases. researchgate.netnih.gov

Gene Expression Modulation Studies

This compound exerts its diverse biological effects by modulating the expression of a wide array of genes. Microarray assays have been used to identify genes that are differentially expressed following treatment with the compound. nih.gov

A primary example is its effect in colon cancer cells, where it induces the expression of the tumor suppressor gene PRDM1. nih.gov This induction, in turn, leads to the suppression of the c-Myc oncogene and the upregulation of the cell cycle inhibitor p21. nih.govmdpi.com In the context of HCC, this compound specifically suppresses the expression of DHCR24, a key gene in cholesterol biosynthesis. nih.gov

In gastric cancer, this compound, acting as a Karyopherin β1 inhibitor, leads to an increase in the expression of apoptotic genes targeted by the nuclear receptor Nur77, including ATF3, RB1CC1, and PMAIP1. nih.gov Furthermore, its role in promoting chondrogenesis is linked to the induced expression of several marker genes like collagen II, aggrecan, Sox9, and β-catenin. nih.gov

Table 3: Summary of Genes Modulated by this compound

| Gene | Effect of this compound | Cellular Process Affected | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| PRDM1 | Induction | Cell Cycle Arrest, Tumor Suppression | Colon Cancer (SW620) | nih.gov |

| p21 | Upregulation | Cell Cycle Arrest | Colon Cancer (SW620) | nih.govmdpi.com |

| c-Myc | Suppression | Cell Proliferation, Cell Cycle | Colon Cancer (SW620) | nih.govmdpi.com |

| DHCR24 | Suppression | Cholesterol Biosynthesis, Invasion | Hepatocellular Carcinoma | nih.gov |

| ATF3 | Upregulation | Apoptosis | Gastric Cancer | nih.gov |

| RB1CC1 | Upregulation | Apoptosis | Gastric Cancer | nih.gov |

| PMAIP1 | Upregulation | Apoptosis | Gastric Cancer | nih.gov |

| Collagen II | Induction | Chondrogenesis | Chondroprogenitor (ATDC5) | nih.gov |

| Aggrecan | Induction | Chondrogenesis | Chondroprogenitor (ATDC5) | nih.gov |

| Sox9 | Induction | Chondrogenesis | Chondroprogenitor (ATDC5) | nih.gov |

| β-catenin | Induction | Chondrogenesis | Chondroprogenitor (ATDC5) | nih.gov |

Transcriptional Regulation of Specific Genes by this compound

This compound, a daphnane-type diterpene orthoester, has been shown to modulate the expression of several key genes involved in cellular processes like apoptosis, cell cycle control, and immune response. Research indicates that its mechanism of action often involves the regulation of gene transcription, influencing both the upregulation and downregulation of specific gene targets.

p21 (Cyclin-Dependent Kinase Inhibitor 1)

This compound has been observed to upregulate the expression of the p21 gene. nih.gov This upregulation is a downstream effect of the induction of the tumor suppressor gene PRDM1. nih.gov In human colon cancer SW620 cells, treatment with this compound leads to an enhancement of PRDM1, which in turn results in the upregulation of p21. nih.gov This increase in p21 expression is associated with the inhibition of cell-cycle progression, leading to growth arrest in these cancer cells. nih.gov The signaling pathway involves the phosphorylation of protein kinase D1 (PKD1) and MEK, which subsequently boosts PRDM1 expression. nih.gov

c-Myc

The proto-oncogene c-Myc is another transcriptional target of this compound. In SW620 colon cancer cells, this compound treatment leads to the suppression of c-Myc expression. nih.gov This downregulation is also mediated through the induction of PRDM1. nih.gov The this compound-induced enhancement of PRDM1 results in the subsequent suppression of c-Myc. nih.gov This action is part of the mechanism that contributes to the inhibition of cell-cycle progression. nih.gov

ATF3, RB1CC1, and PMAIP1

In gastric cancer cells, this compound, acting as a Karyopherin β1 (KPNB1) inhibitor, has been shown to increase the expression of the Nur77 target apoptotic genes: Activating Transcription Factor 3 (ATF3), RB1 Inducible Coiled-Coil 1 (RB1CC1), and Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (PMAIP1). nih.gov By inhibiting KPNB1, this compound promotes the activity of the orphan nuclear receptor Nur77, which in turn upregulates the transcription of these pro-apoptotic genes, ultimately inducing apoptosis in gastric cancer cells. nih.gov

IFN-γ (Interferon-gamma)

This compound has demonstrated a potent ability to induce the transcription of Interferon-gamma (IFN-γ) in natural killer (NK) cells in a manner that is dependent on both concentration and time. nih.gov The upregulation of IFN-γ transcription by this compound occurs within one hour of treatment. plos.org This induction is mediated through the activation of the PKD1/NF-κB/STAT1 signaling pathway. nih.gov this compound triggers the phosphorylation of PKD1 and other kinases like MEK and ERK, which leads to the activation of IKK. nih.govresearchgate.net This, in turn, causes the degradation of IκB and the nuclear translocation of the NF-κB subunit p65, which then activates IFN-γ transcription. nih.govresearchgate.net The secreted IFN-γ can then activate STAT1 phosphorylation in an autocrine loop to sustain its own production. nih.gov

DHCR24 (3β-hydroxysteroid-Δ24 reductase)

Research has found that this compound downregulates the expression of the DHCR24 gene. nih.gov This gene encodes a key enzyme in the cholesterol biosynthesis pathway. nih.gov By inhibiting DHCR24 expression and activity, this compound effectively suppresses cholesterol biosynthesis and the formation of lipid rafts. nih.govresearchgate.net This mechanism has been shown to inhibit the growth and invasion of hepatocellular carcinoma cells. nih.govspandidos-publications.com The downregulation of DHCR24 by this compound may occur through its action as a metabolite analog. nih.gov

Summary of this compound's Effect on Gene Transcription

| Gene | Effect of this compound | Cell Type(s) | Observed Molecular Consequence |

| p21 | Upregulation | Human colon cancer (SW620) | Inhibition of cell-cycle progression, growth arrest nih.gov |

| c-Myc | Downregulation | Human colon cancer (SW620) | Inhibition of cell-cycle progression nih.gov |

| ATF3 | Upregulation | Gastric cancer | Induction of apoptosis nih.gov |

| RB1CC1 | Upregulation | Gastric cancer | Induction of apoptosis nih.gov |

| PMAIP1 | Upregulation | Gastric cancer | Induction of apoptosis nih.gov |

| IFN-γ | Upregulation | Natural killer (NK-92) | Enhanced immune response nih.govplos.org |

| DHCR24 | Downregulation | Hepatocellular carcinoma | Inhibition of cholesterol biosynthesis, suppression of tumor growth and invasion nih.govnih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Genkwadaphnin and Analogues

Identification of Key Structural Determinants for Biological Activities

The daphnane (B1241135) skeleton, a 5/7/6-tricyclic ring system, is adorned with various functional groups that are crucial for its biological activities. jst.go.jpsemanticscholar.org SAR studies have highlighted several key structural motifs that significantly influence the pharmacological effects of genkwadaphnin and its analogues.

One of the critical features is the presence of an α,β-unsaturated ketone in the A-ring. michberk.com The 1,2-double bond is considered a potential alkylating functionality, and its reduction can lead to a decrease in activity. For instance, a comparison between this compound, which possesses this feature, and its analogues with a saturated A-ring, like some genkwanines, generally shows that the unsaturated system is favorable for enhanced cytotoxicity. researchgate.net

The oxygenation pattern of the A-ring is another significant determinant. The 3-keto group in this compound is a common feature among many active daphnane diterpenes. However, modifications at this position can modulate activity. For example, the 3-hydroxyl derivative of this compound, 12-O-benzoyl-3,5-hydroxy-6,7-epoxy-resiniferonol-9,13,14-orthobenzoate, exhibited greater cytotoxicity, suggesting that reduction of the 3-ketone can be beneficial for bioactivity. mdpi.com Conversely, for genkwanine A, which has a 3-hydroxyl group, acylation to a 3-acyloxy group was found to enhance anticancer activity. mdpi.com

In the B-ring, the 6α,7α-epoxy group is a characteristic feature of many potent daphnane diterpenes and is thought to enhance anticancer activity. researchgate.netmdpi.com Analogues with this epoxy ring, such as yuanhuacine (B1233473) and yuanhuadine (B1683526), generally display stronger cytotoxicity against cell lines like A549 compared to genkwanines that have a 6α,7α-dihydroxyl group. researchgate.net The opening of this epoxide ring has been shown to have a negative impact on the antineoplastic activity. researchgate.net

The C-ring of many daphnane diterpenes features a caged 9,13,14-orthoester, which is also considered important for bioactivity. researchgate.netmdpi.com This orthoester group may act as a crucial pharmacophore or help maintain a conformation necessary for biological effects. numberanalytics.com Its presence has been linked to enhanced anti-HIV and anticancer activities. researchgate.netmdpi.com

The table below summarizes the key structural features of this compound and their general contribution to its biological activity.

| Structural Feature | Position | Contribution to Biological Activity |

| α,β-Unsaturated Ketone | Ring A (C-1, C-2, C-3) | Generally enhances cytotoxic activity. |

| 6α,7α-Epoxy Group | Ring B (C-6, C-7) | Important for potent anticancer activity. |

| Caged Orthoester | Ring C (C-9, C-13, C-14) | Contributes to anti-HIV and anticancer effects. |

| Hydroxyl Groups | C-4, C-5, C-20 | Participate in binding to biological targets. |

| Ester Group | C-12 | Significantly influences potency and selectivity. |

Influence of Ester Groups and Stereochemistry on Pharmacological Effects

The ester group at the C-12 position is a particularly important determinant of activity. This compound itself has a benzoate (B1203000) group at this position. Studies comparing this compound with analogues bearing different C-12 esters have revealed significant differences in potency. For example, in terms of antileukemia activity, this compound (with a 12-benzoate) was found to be more active than yuanhuafine. mdpi.com The absence of a 12-acyl group, as seen in 12-hydroxydaphnetoxin, leads to a loss of antileukemia activity, which is restored upon benzoylation to form this compound. mdpi.com Furthermore, aromatic acyl groups at the C-20 position have also been shown to enhance anticancer activity. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. The stereochemistry at C-19 has been indicated as being important for the anti-neuroinflammatory effects of daphnane-type diterpenes. nih.gov For the unsaturated long-chain substituent in the orthoester group, the stereochemistry of the double bonds matters. For instance, yuanhuacine and yuanhuadine, which have a 2′E,4′E-double bond configuration, show more significant inhibition of SK-BR-3 cell proliferation than their conformational isomers. mdpi.com This highlights that specific geometric arrangements are necessary for optimal interaction with biological targets. The stereochemistry of the core ring system is also crucial, as demonstrated by the finding that an epimeric epoxide of a yuanhuapin analogue was essentially inactive. capes.gov.br

The table below illustrates the influence of different ester groups on the cytotoxic activity of daphnane diterpenes.

| Compound | C-12 Ester Group | C-20 Ester Group | Cell Line | IC50 (µM) |

| Yuanhuacine | Cinnamate (B1238496) | - | HL-60 | 26.81 |

| K562 | 16.08 | |||

| Yuanhuadine | Acetate (B1210297) | - | HL-60 | 30.05 |

| K562 | 22.16 | |||

| This compound | Benzoate | - | B16 Melanoma | 0.57-9.0 |

| Genkwanine H | - | Benzoate | P388 | 13.0 |

| A549 | 1.60 |

Comparative SAR Analysis with Related Daphnane Diterpenes (e.g., Yuanhuacine, Yuanhuadine)

This compound belongs to a family of structurally related daphnane diterpenes that includes other well-studied compounds like yuanhuacine and yuanhuadine. Comparative SAR analyses of these compounds provide valuable insights into how subtle structural variations can lead to significant differences in biological activity.

Yuanhuacine, yuanhuadine, and this compound share the same daphnane core but differ in the ester group at the C-12 position. Yuanhuacine has a cinnamate group, yuanhuadine has an acetate group, and this compound has a benzoate group. These differences in the C-12 ester moiety have a notable impact on their cytotoxic potency. For example, in a study on leukemia cell lines, yuanhuacine showed stronger cytotoxicity against HL-60 and K562 cells than yuanhuadine. mdpi.com this compound, with its 12-benzoate group, was also found to be more active in antileukemia assays than yuanhuafine. mdpi.com

The table below presents a comparative view of the cytotoxic activities of this compound, yuanhuacine, and yuanhuadine against various cancer cell lines, with IC50 values provided where available.

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound | B16 Melanoma | 0.57-9.0 mdpi.com |

| Yuanhuacine | HL-60 (Leukemia) | 26.81 researchgate.net |

| K562 (Leukemia) | 16.08 researchgate.net | |

| MGC-803 (Gastric) | ~25.61-27.32 researchgate.net | |

| AGS (Gastric) | 17 researchgate.net | |

| A375-S2 (Melanoma) | 8.72 researchgate.net | |

| MCF-7 (Breast) | Active, induced apoptosis researchgate.net | |

| Yuanhuadine | HL-60 (Leukemia) | 30.05 researchgate.net |

| K562 (Leukemia) | 22.16 researchgate.net | |

| MGC-803 (Gastric) | ~25.61-27.32 researchgate.net | |

| AGS (Gastric) | 16 researchgate.net | |

| B16 Melanoma | Potent cytotoxicity researchgate.net | |

| A2058 (Melanoma) | Potent cytotoxicity researchgate.net |

Preclinical Therapeutic Potential Research of Genkwadaphnin

Anticancer Efficacy in In Vitro and In Vivo Cellular/Molecular Models

Hepatocellular Carcinoma Models

Preclinical research has robustly demonstrated the anticancer effects of Genkwadaphnin in models of hepatocellular carcinoma (HCC). nih.govnih.gov In vitro studies have established its potent cytotoxic activity against human hepatoma cell lines, including Hep3B and PLC/PRF/5. nih.gov

In Vitro Findings: this compound significantly reduces the viability of Hep3B and PLC/PRF/5 cells in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values highlight this potent activity. One study reported that this compound displayed more potent cytotoxicity against multiple cancer cell lines compared to the positive control, 5-fluorouracil. nih.gov

The molecular mechanism underlying this compound's anti-HCC effects involves the inhibition of 3β-hydroxysteroid-Δ24 reductase (DHCR24), a key enzyme in cholesterol biosynthesis. nih.govnih.gov By suppressing DHCR24 expression and activity, this compound disrupts cholesterol biosynthesis and the formation of lipid rafts, which are crucial for cancer cell proliferation, invasion, and migration. nih.govnih.gov Furthermore, it has been observed to suppress the expression of matrix metalloprotein-2 (MMP2) and matrix metalloprotein-9 (MMP9), and modulate epithelial-mesenchymal transition (EMT) markers by increasing E-cadherin and decreasing Vimentin expression. nih.gov

In Vivo Findings: In a Hep3B xenograft mouse model, oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth. nih.govnih.gov This in vivo efficacy is associated with the downregulation of DHCR24 and a reduction in cholesterol levels within the tumor tissue, corroborating the in vitro findings. nih.gov

Interactive Data Table: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (µM) |

| Hep3B | 7.5 |

| PLC/PRF/5 | Not explicitly quantified but demonstrated potent cytotoxicity |

Colon Cancer Models

The anticancer potential of this compound has also been investigated in colon cancer models. Research has shown that this compound can induce the expression of the tumor suppressor gene PRDM1 in the human colon cancer cell line SW620. nih.gov PRDM1 is known to play a role in inhibiting cell proliferation. However, detailed in vitro studies quantifying the IC50 of this compound in various colon cancer cell lines and comprehensive in vivo studies evaluating its effect on tumor growth in xenograft models are not extensively available in the reviewed literature.

Squamous Cell Carcinoma Models

In the context of squamous cell carcinoma (SCC), this compound has been shown to induce apoptosis in SCC12 cells in a time- and concentration-dependent manner. nih.govnih.gov

In Vitro Findings: The pro-apoptotic effect of this compound in SCC cells is mediated through the generation of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), key signaling molecules involved in apoptosis. nih.govnih.gov The crucial role of ROS in this process was confirmed by the observation that pretreatment with the ROS scavenger N-acetylcysteine (NAC) significantly reduced this compound-induced apoptosis. nih.govnih.gov While the pro-apoptotic mechanism is well-described, specific IC50 values for this compound in SCC cell lines were not detailed in the available research.

In Vivo Findings: While in vitro studies provide a strong rationale, in vivo studies specifically investigating the efficacy of this compound in animal models of squamous cell carcinoma are not extensively documented in the reviewed scientific literature.

Leukemia Models (P-388, HL-60, K562)

This compound and its derivatives have demonstrated significant anti-leukemic activity across various leukemia cell lines.

In Vitro Findings: In P-388 lymphocytic leukemia cells, this compound has been shown to primarily inhibit DNA and protein synthesis. nih.gov The inhibitory effect on DNA synthesis occurs at lower concentrations than that required for protein synthesis inhibition and targets DNA polymerase and purine (B94841) synthesis pathways. nih.gov

For HL-60 human myelocytic leukemia cells, this compound has been reported to induce apoptosis. nih.gov Another daphnane-type diterpene ester, Gnidilatimonoe, which is structurally similar to this compound, was found to have an IC50 of 1.3 µM in HL-60 cells and induced both monocytic differentiation and apoptosis. nih.gov

In K562 chronic myelogenous leukemia cells, a derivative of this compound, 3-hydrothis compound (3-HK), was shown to inhibit cell proliferation, induce G1/S cell cycle arrest, and cause apoptosis. nih.gov Treatment with 3-HK at concentrations of 7.5, 15, and 30 nM resulted in apoptosis in 25%, 45%, and 65% of K562 cells, respectively. nih.gov At a concentration of 12 nM, 3-HK was also able to induce megakaryocytic differentiation. nih.gov Furthermore, this compound itself has been shown to increase the migration of K562 cells by inducing CD44 expression through the PKD1/NF-κB signaling pathway. researchgate.net

In Vivo Findings: Early studies indicated that daphnane (B1241135) diterpene esters, including this compound, possess antineoplastic activity in vivo against the growth of P-388 lymphocytic leukemia cells. nih.gov Administration of this compound in vivo was shown to suppress purine and DNA synthesis in P-388 cells. nih.gov

Interactive Data Table: In Vitro Efficacy of this compound and its Derivative in Leukemia Cell Lines

| Compound | Cell Line | Effect | IC50 / Effective Concentration |

| Gnidilatimonoe | HL-60 | Proliferation Inhibition | 1.3 µM |

| 3-Hydrothis compound | K562 | Apoptosis Induction | 7.5 - 30 nM |

| 3-Hydrothis compound | K562 | Differentiation Induction | 12 nM |

Gastric Cancer Models

Recent preclinical studies have highlighted the potential of this compound as a therapeutic agent for gastric cancer. It has been identified as an inhibitor of Karyopherin β1 (KPNB1), a protein involved in nuclear import that is highly expressed in gastric cancer tissues and associated with poor prognosis.

In Vitro Findings: this compound has been shown to inhibit the proliferation of gastric cancer cells. This effect is mediated through the enhancement of both the genomic and non-genomic activity of Nur77. By reducing the interaction between KPNB1 and Nur77, this compound leads to the cytoplasmic accumulation of Nur77, which in turn triggers mitochondrial apoptosis. Furthermore, it increases the expression of Nur77 target apoptotic genes such as ATF3, RB1CC1, and PMAIP1.

In Vivo Findings: In animal models of gastric cancer, this compound demonstrated a significant anti-tumor effect. The in vivo studies confirmed that the loss of Nur77 could effectively rescue the inhibitory effect of this compound on gastric cancer cells, underscoring the critical role of the KPNB1-Nur77 axis in its mechanism of action.

Non-Small Cell Lung Cancer (NSCLC) Models

While this compound has been evaluated against a panel of human cancer cell lines, including the A549 non-small cell lung cancer cell line, and has shown potent cytotoxicity, detailed preclinical studies focusing specifically on its efficacy and mechanism of action in various in vitro and in vivo NSCLC models are not as extensively documented in the currently available literature as for other cancer types. nih.gov One study mentioned its cytotoxic potency against A549 cells but did not provide specific IC50 values or detailed mechanistic insights in the context of NSCLC. nih.gov

Immunomodulatory Activity Studies

This compound has been a subject of research for its potential to modulate the immune system. Studies have focused on its influence on key immune cells and signaling pathways that are integral to the body's defense mechanisms. This research provides insight into how the compound might activate specific components of the innate immune response.

Preclinical research has demonstrated that this compound has a potent ability to activate Natural Killer (NK) cells, a crucial component of the innate immune system responsible for targeting and eliminating transformed or virally infected cells. frontiersin.orgcurealz.org The primary mechanism observed is the induction of Interferon-gamma (IFN-γ) transcription and secretion in NK cells, which occurs in a manner dependent on both concentration and time. frontiersin.orgcurealz.org IFN-γ is a critical cytokine that orchestrates a broad range of immune responses, including the activation of other immune cells and enhancing host resistance to pathogens and tumors. curealz.org

The activation process initiated by this compound involves a complex signaling cascade within the NK cells. frontiersin.org Treatment with this compound triggers the phosphorylation, and thus activation, of Protein Kinase D1 (PKD1), a member of the protein kinase C family, as well as the kinases MEK and ERK. frontiersin.orgcurealz.org This initial activation leads to the subsequent activation of the IKK complex, which in turn induces the degradation of IκB. frontiersin.org The degradation of IκB frees the transcription factor NF-κB (specifically the p65 subunit) to move into the nucleus, where it directly regulates the transcription of the IFN-γ gene. frontiersin.orgcurealz.org

Furthermore, the research indicates the presence of a positive feedback loop that sustains the immune response. The IFN-γ secreted by the NK cells acts in an autocrine fashion, activating the STAT1 signaling pathway. frontiersin.org The phosphorylation of STAT1 further promotes and elongates the production of IFN-γ, amplifying the initial activation signal. frontiersin.orgcurealz.org The crucial role of this pathway was confirmed in studies where the effects of this compound on IFN-γ production were blocked by specific inhibitors of PKC (Rottlerin), PKD (CID 755673), and IKKα (Bay11-7082). frontiersin.orgcurealz.org

Table 1: Key Molecular Targets in this compound-Induced NK Cell Activation

| Molecular Target | Role in Pathway | Effect of this compound |

|---|---|---|

| PKD1 | Upstream kinase | Triggers phosphorylation cascade |

| MEK/ERK | Downstream kinases | Activated by PKD1 signaling |

| IKK complex | Kinase complex | Activates NF-κB pathway |

| IκB | Inhibitor of NF-κB | Degraded upon pathway activation |

| NF-κB (p65) | Transcription factor | Translocates to the nucleus to induce IFN-γ transcription |

| IFN-γ | Effector cytokine | Production and secretion are significantly increased |

| STAT1 | Transcription factor | Activated by secreted IFN-γ in a positive feedback loop |

Anti-Neuroinflammatory Effects in Cellular Models

Neuroinflammation is a process involving the activation of the brain's resident immune cells, primarily microglia and astrocytes, and is implicated in the pathology of various neurodegenerative diseases. frontiersin.orgmdpi.com Cellular models used to study these effects often involve stimulating these glial cells with agents like lipopolysaccharide (LPS) to induce the release of pro-inflammatory mediators, including cytokines such as TNF-α and IL-6, and nitric oxide (NO). researchgate.net However, based on available research, specific studies detailing the direct anti-neuroinflammatory effects of this compound in such cellular models have not been prominently reported.

Research on Regulation of Lipid Metabolism in Disease Models

This compound has been investigated for its role in regulating lipid metabolism, particularly in the context of hepatocellular carcinoma (HCC). nih.govnih.govnih.gov The liver is a central organ for cholesterol homeostasis, and dysregulation of lipid metabolism is closely linked to liver pathologies, including cancer. nih.govnih.gov Research has identified this compound as an effective natural inhibitor of a key enzyme in the cholesterol biosynthesis pathway, 3β-hydroxysteroid-Δ24 reductase (DHCR24). nih.govnih.gov

In cellular models of HCC, this compound was found to suppress both the expression and the enzymatic activity of DHCR24. nih.govnih.gov DHCR24 is a crucial enzyme involved in the final step of cholesterol biosynthesis and also plays a role in the formation of lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids that are involved in cell signaling, proliferation, and invasion. nih.govnih.govresearchgate.net By inhibiting DHCR24, this compound effectively disrupts cholesterol biosynthesis and the integrity of lipid rafts in cancer cells. nih.govnih.govnih.gov This disruption has been shown to inhibit the growth, migration, and invasion of HCC cells both in vitro and in vivo. nih.govresearchgate.net

Microarray assays identified DHCR24 as one of the most significantly downregulated genes in HCC cells following treatment with this compound. nih.govnih.gov This targeted action appears specific, as other key enzymes in cholesterol synthesis were not significantly affected at the mRNA level. nih.gov These findings suggest that the DHCR24-mediated cholesterol metabolism pathway could be a therapeutic target in HCC, with this compound showing promise as an agent that can modulate this pathway. nih.govnih.gov

Table 2: this compound's Effect on Lipid Metabolism in Hepatocellular Carcinoma Models

| Target/Process | Effect of this compound | Downstream Consequence |

|---|---|---|

| DHCR24 Expression | Suppressed | Reduced availability of the key cholesterol synthesis enzyme |

| DHCR24 Activity | Inhibited | Decreased rate of the final step in cholesterol biosynthesis |

| Cholesterol Biosynthesis | Suppressed | Reduced cellular cholesterol levels |

| Lipid Raft Formation | Disrupted | Impaired cell signaling, invasion, and migration |

| HCC Cell Growth & Metastasis | Inhibited | Reduced tumor progression in disease models |

Table of Mentioned Compounds

| Compound Name |

|---|

| Bay11-7082 |

| CID 755673 |

| Cholesterol |

| ERK (Extracellular signal-regulated kinase) |

| This compound |

| IκB (Inhibitor of kappa B) |

| IKK (IκB kinase) |

| IFN-γ (Interferon-gamma) |

| IL-6 (Interleukin-6) |

| Lipopolysaccharide |

| MEK (Mitogen-activated protein kinase kinase) |

| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) |

| Nitric Oxide |

| PKD1 (Protein Kinase D1) |

| Rottlerin |

| STAT1 (Signal transducer and activator of transcription 1) |

| TNF-α (Tumor necrosis factor-alpha) |

Advanced Analytical Methodologies for Genkwadaphnin Research

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic methods coupled with mass spectrometry are indispensable tools for the accurate quantification of Genkwadaphnin in various biological matrices. These techniques offer high sensitivity, selectivity, and throughput, which are essential for pharmacokinetic and mechanistic studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone for the quantitative analysis of this compound. ualberta.ca The development of a robust HPLC-MS method involves several critical steps to ensure accuracy and reliability. nih.govnih.gov

Key aspects of HPLC-MS method development include:

Optimization of Chromatographic Conditions: This involves the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to enhance ionization), and elution mode (isocratic or gradient). nih.gov The goal is to achieve optimal separation of this compound from other components in the sample matrix, resulting in symmetrical and sharp peaks. gyanvihar.org

Mass Spectrometry Parameter Tuning: The mass spectrometer is tuned to achieve the highest sensitivity and specificity for this compound. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature) and selecting the appropriate ionization mode (positive or negative). ualberta.canih.gov For quantitative analysis, multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for this compound are monitored. ualberta.canih.gov

Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenates) and to concentrate the analyte. iajps.com Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used. researchgate.netijcrt.org

A well-developed HPLC-MS method provides the necessary sensitivity and selectivity for the accurate quantification of this compound in preclinical research samples. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers significant advantages over conventional HPLC, including higher resolution, sensitivity, and faster analysis times. mdpi.commdpi.com This technique has been successfully applied to the analysis of chemical constituents in Daphne genkwa, the plant source of this compound. mdpi.com

UPLC-Q-TOF-MS is particularly valuable for:

Comprehensive Chemical Profiling: The high resolution and mass accuracy of Q-TOF-MS allow for the identification and characterization of a wide range of compounds in complex mixtures, even at low concentrations. mdpi.com In the context of this compound research, this can be used to identify related daphnane (B1241135) diterpenoids and other phytochemicals in plant extracts.

Metabolite Identification: UPLC-Q-TOF-MS is a powerful tool for identifying potential metabolites of this compound in preclinical studies. nih.gov By comparing the metabolic profiles of treated and untreated samples, researchers can identify biotransformation products of the parent compound.

In one study, UPLC-Q-TOF-MS was used to analyze the chemical components of crude and vinegar-processed Daphne genkwa, identifying 67 compounds, including flavones, daphnane-type diterpene esters, and coumarins. mdpi.com This demonstrates the capability of the technique to provide a detailed chemical fingerprint of complex botanical samples.

| Parameter | HPLC-MS | UPLC-Q-TOF-MS |

| Primary Application | Quantitative analysis | Comprehensive profiling and identification |

| Resolution | Standard | High |

| Sensitivity | High | Very High |

| Analysis Time | Longer | Shorter |

| Mass Analyzer | Triple Quadrupole (common) | Quadrupole Time-of-Flight |

Mass Spectrometry for Metabolomic Profiling in Preclinical Samples

Mass spectrometry (MS)-based metabolomics is a powerful approach to obtain a global snapshot of the small-molecule metabolites in a biological system. nih.gov In preclinical research involving this compound, metabolomics can provide valuable insights into the compound's effect on cellular metabolism and help identify biomarkers of its activity. frontiersin.org

The general workflow for a metabolomics study involves:

Sample Collection and Preparation: Preclinical samples such as plasma, urine, or tissue extracts are collected. frontiersin.org

Metabolite Extraction: Metabolites are extracted from the biological matrix.

Data Acquisition: The extracted metabolites are analyzed using an MS platform, often coupled with a separation technique like LC or GC. frontiersin.org High-resolution mass spectrometers, such as Q-TOF, are frequently used for their ability to provide accurate mass measurements, which aids in metabolite identification. nih.govnews-medical.net

Data Processing and Statistical Analysis: The complex datasets generated are processed to identify and quantify metabolites. Statistical analysis is then used to identify significant changes in the metabolome in response to this compound treatment.

Metabolomic profiling can reveal perturbations in key metabolic pathways, offering a deeper understanding of the biological effects of this compound. rsc.org

Development and Validation of Bioanalytical Methods for Research Specimens

The development and validation of bioanalytical methods are critical for ensuring the reliability and accuracy of quantitative data obtained from research specimens. iajps.comijcrt.orgijpsjournal.com These methods are essential for pharmacokinetic and toxicokinetic studies. iajps.com

A bioanalytical method validation process typically includes the following parameters as per regulatory guidelines:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the measured value to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. mdpi.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com

Rigorous validation ensures that the bioanalytical method is suitable for its intended purpose and generates high-quality data for preclinical research on this compound. researchgate.netmdpi.com

| Validation Parameter | Description |

| Specificity | Differentiates analyte from other sample components. |

| Accuracy | How close the measured value is to the true value. |

| Precision | Reproducibility of the measurement. |